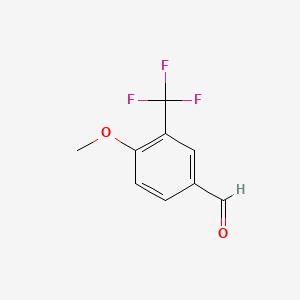

2-Methyl-4-(trifluoromethoxy)benzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

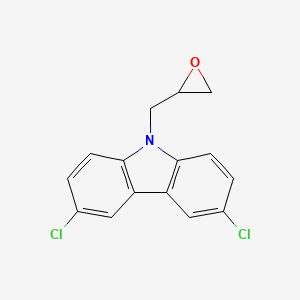

2-Methyl-4-(trifluoromethoxy)benzyl alcohol is a compound that falls within the category of benzyl alcohols with a trifluoromethoxy group attached to the aromatic ring. This structure suggests that it could exhibit unique physical and chemical properties due to the presence of the electron-withdrawing trifluoromethoxy group. Although the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into its potential behavior and applications.

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-4-(trifluoromethoxy)benzyl alcohol can be inferred from the methodologies described in the literature. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to synthesize the trifluoromethoxy-substituted benzyl alcohols . Additionally, the use of benzyl ethers and esters as intermediates in the synthesis of complex molecules is well-documented, suggesting that 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could be synthesized through similar pathways .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol would be influenced by the trifluoromethoxy group, which is known to be electron-withdrawing due to the high electronegativity of fluorine atoms. This could affect the reactivity of the benzyl alcohol, making it less prone to oxidation and more selective in its reactions .

Chemical Reactions Analysis

Related research indicates that benzyl alcohols can undergo various chemical reactions. For example, they can be oxidized to form carbonyl compounds under certain conditions . The presence of a trifluoromethoxy group could potentially alter the reactivity and selectivity of these oxidation reactions. Furthermore, benzyl alcohols can participate in benzylation reactions to form ethers and esters, which could be relevant for 2-Methyl-4-(trifluoromethoxy)benzyl alcohol as well 9.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol would likely be influenced by the trifluoromethoxy group. For instance, the electron-withdrawing nature of this group could affect the compound's boiling point, solubility, and stability. The use of trifluoromethyl benzyl alcohol as a "shift reagent" in ion mobility spectrometry suggests that the compound could have applications in analytical chemistry due to its ability to form stable adducts with various ions .

Safety And Hazards

“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVOXYUOUBCLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379588 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

CAS RN |

261951-94-4 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

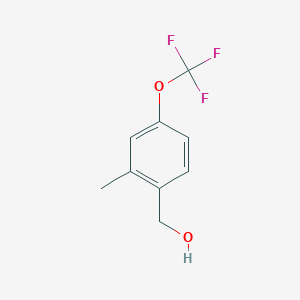

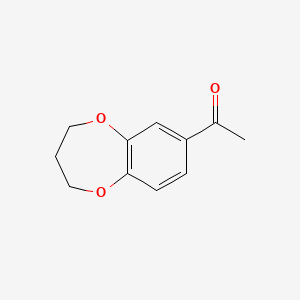

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)